Acetophenone, 3'-chloro-4'-methoxy-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride
Acetophenone, 3'-chloro-4'-methoxy-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride
Brand Name:
Vulcanchem
CAS No.:
160518-45-6
VCID:
VC20928210
InChI:
InChI=1S/C13H15ClN2O2S.ClH/c1-16-6-5-15-13(16)19-8-11(17)9-3-4-12(18-2)10(14)7-9;/h3-4,7H,5-6,8H2,1-2H3;1H
SMILES:
CN1CCN=C1SCC(=O)C2=CC(=C(C=C2)OC)Cl.Cl
Molecular Formula:
C13H16Cl2N2O2S
Molecular Weight:
335.2 g/mol
Acetophenone, 3'-chloro-4'-methoxy-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride
CAS No.: 160518-45-6
Cat. No.: VC20928210
Molecular Formula: C13H16Cl2N2O2S
Molecular Weight: 335.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160518-45-6 |
|---|---|
| Molecular Formula | C13H16Cl2N2O2S |
| Molecular Weight | 335.2 g/mol |
| IUPAC Name | 1-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]ethanone;hydrochloride |
| Standard InChI | InChI=1S/C13H15ClN2O2S.ClH/c1-16-6-5-15-13(16)19-8-11(17)9-3-4-12(18-2)10(14)7-9;/h3-4,7H,5-6,8H2,1-2H3;1H |
| Standard InChI Key | GNUDFRVIXZRNBY-UHFFFAOYSA-N |
| SMILES | CN1CCN=C1SCC(=O)C2=CC(=C(C=C2)OC)Cl.Cl |
| Canonical SMILES | CN1CCN=C1SCC(=O)C2=CC(=C(C=C2)OC)Cl.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator